1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine
Description
1-{1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine is a secondary amine compound featuring a piperidine core substituted with a methanamine group at the 4-position and a (1,5-dimethyl-1H-pyrazol-4-yl)methyl moiety at the 1-position. This structure combines a rigid piperidine scaffold with a pyrazole ring, a heterocycle known for its pharmacological relevance in kinase inhibition and receptor modulation. The compound’s molecular formula is inferred as C₁₃H₂₂N₄ (exact mass: 234.18 g/mol) based on structural analogs in and . Its synthesis likely follows reductive amination or coupling protocols similar to those described for related piperidinylmethanamine derivatives (e.g., coupling with pyrazole-carboxylic acids or aldehydes) .
Properties
IUPAC Name |
[1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-10-12(8-14-15(10)2)9-16-5-3-11(7-13)4-6-16/h8,11H,3-7,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIRKEQOEGSYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCC(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these two moieties.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling of Pyrazole and Piperidine Rings: The final step involves the coupling of the pyrazole and piperidine rings through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for hydrogenation steps and continuous flow systems for efficient coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.
Scientific Research Applications
1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
Analogs with pyridinyl or triazolopyrimidine extensions () exhibit higher molecular weights, suggesting broader pharmacological applications (e.g., kinase inhibition) .
Methanamine positioning at the 4-piperidine position is conserved across analogs, indicating its critical role in amine-mediated interactions (e.g., hydrogen bonding with biological targets) .
Key Findings :
- Lower yields (39–56%) in imidazopyridine derivatives () suggest steric challenges during coupling reactions, unlike simpler methanamine analogs .
- HRMS and ¹³C-NMR data confirm successful amide bond formation in imidazopyridine derivatives, with distinct carbonyl (δ ~159 ppm) and ether (δ ~70 ppm) signals .
Biological Activity
1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine, a compound featuring a pyrazole and piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the pyrazole ring allows for potential interactions with enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells .
- Receptor Modulation: It may also interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Biological Activity Overview
Research has indicated that compounds similar to 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine exhibit various biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential.
- Anticancer Activity:
- Neuropharmacological Effects:
- Antimicrobial Properties:
Q & A
What are the optimal synthetic routes for 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine under laboratory conditions?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and reductive amination . For example:
Pyrazole Intermediate Preparation : 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is reacted with piperidin-4-ylmethanamine via reductive amination using NaBH(OAc)₃ in dichloromethane .
Methylation : The piperidine nitrogen is protected (e.g., Boc group), followed by alkylation using (1,5-dimethyl-1H-pyrazol-4-yl)methyl bromide under inert conditions .
Deprotection : Acidic cleavage (e.g., HCl/dioxane) yields the final compound.
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (95% purity achievable) .
How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 263.3) .
What challenges arise in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Crystallization Issues : The flexible piperidine ring and hydrophobic pyrazole group hinder crystal packing.
- Solutions :
- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered piperidine conformers .
How does the 1,5-dimethylpyrazole substituent influence the compound’s electronic and steric properties?
Methodological Answer:
- Electronic Effects : The electron-donating methyl groups increase pyrazole ring electron density, enhancing nucleophilicity at the N-methyl position .
- Steric Effects : Steric hindrance from the 1,5-dimethyl groups restricts rotational freedom, affecting binding in receptor studies (e.g., σ-receptor assays) .
- Experimental Validation : Compare IR spectra (C=N stretching at ~1600 cm⁻¹) with unsubstituted analogs to quantify electronic shifts .
What computational methods are suitable for modeling the compound’s conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate piperidine ring puckering (chair vs. boat) in water/chloroform using AMBER or GROMACS .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) to predict NMR chemical shifts (<2 ppm deviation from experimental) .
- Docking Studies : Use AutoDock Vina to explore binding modes with biological targets (e.g., GPCRs), leveraging the pyrazole’s π-π stacking potential .
How can researchers resolve discrepancies in NMR data caused by dynamic rotational effects?
Methodological Answer:
- Variable-Temperature NMR : Acquire spectra at 25°C and −40°C (CD₂Cl₂) to slow piperidine ring inversion, resolving split signals for axial/equatorial protons .
- COSY/NOESY : Identify through-space correlations between pyrazole CH₃ and piperidine CH₂ groups to confirm spatial proximity .
- Dynamic NMR Analysis : Calculate rotational energy barriers (ΔG‡) using coalescence temperatures .
What analytical protocols are recommended for stability studies under varying pH conditions?
Methodological Answer:
- pH Stability Assay : Incubate the compound (1 mM) in buffers (pH 2–12, 37°C) for 24–72 hours.
- Analysis :
- Findings : The compound is stable at pH 5–9 but degrades rapidly under strongly acidic/basic conditions .
Are there known structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Key SAR Insights :
- Experimental Design : Synthesize analogs (e.g., 1-ethylpyrazole or piperidine-N-alkyl derivatives) and assay against target receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
